tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Overview
Description
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate: is a chemical compound that features a tert-butyl group attached to a tetrahydrofuran ring, which is further substituted with an amino group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate typically involves the protection of the amino group followed by the formation of the tetrahydrofuran ring. One common method includes the use of tert-butyl chloroformate to introduce the tert-butyl carbamate protecting group. The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine, potentially altering the compound’s reactivity and applications.
Substitution: The tetrahydrofuran ring can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems. The tetrahydrofuran ring provides conformational stability, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-aminotetrahydro-2H-furan-3-yl)carbamate
Uniqueness: tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYDCYLRWDJCCH-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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